Cas no 2098066-72-7 ((4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone)

(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic compound featuring a piperidine core substituted with a 2-hydroxyethyl group and a pyridin-4-yl carbonyl moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as a potential intermediate in drug discovery. The hydroxyethyl group enhances solubility and derivatization potential, while the pyridine ring contributes to binding interactions in medicinal chemistry applications. Its well-defined molecular framework makes it suitable for structure-activity relationship studies, particularly in targeting central nervous system (CNS) or receptor-based pathways. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic and biological applications.
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone structure
2098066-72-7 structure
Product name:(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
CAS No:2098066-72-7
MF:C13H18N2O2
MW:234.294223308563
CID:5728020
PubChem ID:121200662

(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • AKOS026708553
    • starbld0030082
    • F1907-4028
    • (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
    • 2098066-72-7
    • [4-(2-hydroxyethyl)piperidin-1-yl]-pyridin-4-ylmethanone
    • Methanone, [4-(2-hydroxyethyl)-1-piperidinyl]-4-pyridinyl-
    • (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
    • Inchi: 1S/C13H18N2O2/c16-10-5-11-3-8-15(9-4-11)13(17)12-1-6-14-7-2-12/h1-2,6-7,11,16H,3-5,8-10H2
    • InChI Key: POEDWCQPYKDXRW-UHFFFAOYSA-N
    • SMILES: OCCC1CCN(C(C2C=CN=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 234.136827821g/mol
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.155±0.06 g/cm3(Predicted)
  • Boiling Point: 421.3±15.0 °C(Predicted)
  • pka: 15.10±0.10(Predicted)

(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4028-10g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
10g
$1684.0 2023-09-07
TRC
H239446-100mg
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-4028-5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
5g
$1203.0 2023-09-07
TRC
H239446-500mg
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-4028-0.25g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4028-0.5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
0.5g
$380.0 2023-09-07
TRC
H239446-1g
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-4028-2.5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4028-1g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone
2098066-72-7 95%+
1g
$401.0 2023-09-07

(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone Related Literature

Additional information on (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone

Research Brief on (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone (CAS: 2098066-72-7): Recent Advances and Applications

The compound (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone (CAS: 2098066-72-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.

Recent studies have highlighted the structural uniqueness of (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone, which combines a piperidine moiety with a pyridine ring, offering a versatile scaffold for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes implicated in inflammatory diseases. The compound's ability to modulate key signaling pathways suggests its potential as a lead candidate for developing novel anti-inflammatory agents.

In addition to its kinase inhibitory activity, (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone has shown promise in targeting G protein-coupled receptors (GPCRs). A preclinical study conducted by researchers at the University of Cambridge revealed its high affinity for specific GPCR subtypes involved in neurological disorders. The compound's blood-brain barrier permeability, as confirmed by in vivo models, further underscores its potential for central nervous system (CNS) drug development.

The synthesis of (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone has also seen advancements. A 2024 report in Organic Letters detailed an optimized, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improved scalability for industrial applications. This methodological breakthrough addresses previous challenges in large-scale production, paving the way for further pharmacological evaluations.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, necessitating structural modifications to enhance its metabolic stability. Collaborative efforts between academic and industrial researchers are currently underway to design derivatives with improved bioavailability and prolonged half-life.

In conclusion, (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-4-yl)methanone (CAS: 2098066-72-7) represents a compelling case study in modern drug discovery. Its dual functionality as a kinase inhibitor and GPCR modulator, coupled with recent synthetic advancements, positions it as a versatile scaffold for future therapeutics. Ongoing research aims to translate these findings into clinically viable candidates, particularly for inflammatory and neurological indications.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd